2,2'-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile
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Overview
Description
2,2’-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is part of the indeno[1,2-b]fluorene family, which is characterized by a fused ring system that includes both indene and fluorene units. The presence of the dipropanedinitrile groups further enhances its chemical reactivity and potential for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile typically involves multi-step organic reactionsThe reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and minimize by-products. Techniques such as continuous flow reactors and advanced purification methods like chromatography and crystallization are often employed to produce the compound on a larger scale .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids (e.g., sulfuric acid), bases (e.g., sodium hydroxide), and various organic solvents (e.g., dichloromethane, toluene). Reaction conditions often involve controlled temperatures, pressures, and the use of inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxygenated derivatives, while reduction reactions can produce different hydrogenated compounds .
Scientific Research Applications
2,2’-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Mechanism of Action
The mechanism of action of 2,2’-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile involves its interaction with specific molecular targets. The compound’s structure allows it to fit into certain binding sites on proteins or other biological molecules, thereby modulating their activity. This interaction can affect various biochemical pathways, leading to changes in cellular function .
Comparison with Similar Compounds
Similar Compounds
Indeno[1,2-b]fluorene-6,12-dione: A related compound with similar structural features but different functional groups.
6,12-Bis(2,4,6-trimethylphenyl)indeno[1,2-b]fluorene: Another derivative with distinct substituents that affect its chemical properties.
Uniqueness
2,2’-(Indeno[1,2-b]fluorene-6,12-diylidene)dipropanedinitrile is unique due to the presence of the dipropanedinitrile groups, which enhance its reactivity and potential for various applications. This makes it a valuable compound for research and industrial purposes .
Properties
CAS No. |
112175-25-4 |
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Molecular Formula |
C26H10N4 |
Molecular Weight |
378.4 g/mol |
IUPAC Name |
2-[12-(dicyanomethylidene)indeno[1,2-b]fluoren-6-ylidene]propanedinitrile |
InChI |
InChI=1S/C26H10N4/c27-11-15(12-28)25-19-7-3-1-5-17(19)21-9-24-22(10-23(21)25)18-6-2-4-8-20(18)26(24)16(13-29)14-30/h1-10H |
InChI Key |
UQNLNOFAHKFOMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC4=C(C=C3C2=C(C#N)C#N)C5=CC=CC=C5C4=C(C#N)C#N |
Origin of Product |
United States |
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